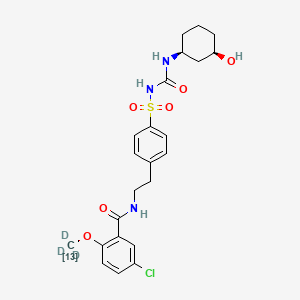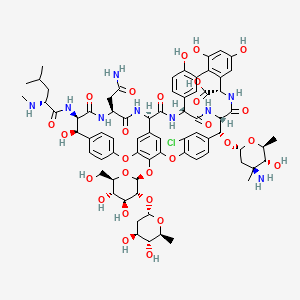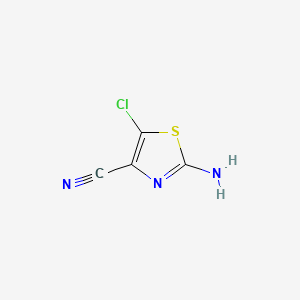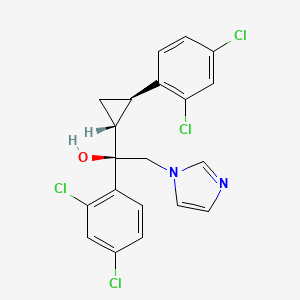
rac cis-3-Hydroxy-Glyburid-d3,13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac cis-3-Hydroxy Glyburide-d3,13C” is a 13C-labeled and deuterium labeled (Rac)-cis-3-hydroxy glyburide . It’s a stable isotope-labeled compound, often used as a tracer for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of “rac cis-3-Hydroxy Glyburide-d3,13C” is C23H28ClN3O6S . The exact mass is 513.1609196 g/mol and the molecular weight is 514.0 g/mol . The IUPAC name is 5-chloro-N-[2-[4-[[ (1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio (113C)methoxy)benzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of “rac cis-3-Hydroxy Glyburide-d3,13C” include a XLogP3 of 3.7, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 8 .
Wissenschaftliche Forschungsanwendungen
Chemische Identifizierung und Referenz
Die Verbindung dient als chemische Referenz für Identifizierungszwecke. Ihre stabilen Isotope ermöglichen eine präzise Detektion und Quantifizierung in verschiedenen analytischen Techniken, einschließlich NMR-Spektroskopie .
Strukturanalyse
Forscher verwenden „rac cis-3-Hydroxy-Glyburid-d3,13C“, um die Struktur verwandter Verbindungen zu untersuchen. Die Isotopenmarkierung hilft beim Verständnis des Reaktionsmechanismus und der Kinetik durch NMR-Lösungsmittel .
Arzneimittelentwicklungstracer
In der Arzneimittelentwicklung werden stabile Isotope wie die in „this compound“ in Arzneimittelmoleküle als Tracer eingebaut. Dies hilft bei der Quantifizierung während des Arzneimittelentwicklungsprozesses, insbesondere bei in-vitro-Studien .
Wirkmechanismus
Target of Action
Rac Cis-3-Hydroxy Glyburide-d3,13C is a labeled analogue of Rac Cis-3-Hydroxy Glyburide . The primary target of Glyburide, and by extension its analogues, is the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells .
Mode of Action
Glyburide and its analogues act by binding to the SUR1 subunit, leading to the closure of the KATP channels . This closure depolarizes the cell membrane, triggering the opening of voltage-gated calcium channels. The influx of calcium then stimulates the release of insulin from the pancreatic beta cells .
Biochemical Pathways
The action of Glyburide and its analogues primarily affects the insulin signaling pathway. By stimulating the release of insulin, these compounds promote the uptake of glucose into cells, reducing blood glucose levels . This has downstream effects on various metabolic processes, including glycolysis, gluconeogenesis, and lipid metabolism .
Pharmacokinetics
It is known that stable isotopes of hydrogen (deuterium), carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary molecular effect of Rac Cis-3-Hydroxy Glyburide-d3,13C, like other sulfonylureas, is the stimulation of insulin release from pancreatic beta cells . This leads to a decrease in blood glucose levels. At the cellular level, this can lead to changes in energy metabolism, as cells increase their uptake and utilization of glucose .
Action Environment
The action, efficacy, and stability of Rac Cis-3-Hydroxy Glyburide-d3,13C can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound . .
Biochemische Analyse
Biochemical Properties
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Mechanism
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .
Eigenschaften
IUPAC Name |
5-chloro-N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m0/s1/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBAJFAMXTVSQA-YQWZDHMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@H]3CCC[C@H](C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675937 |
Source


|
| Record name | 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217848-91-3 |
Source


|
| Record name | 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Morpholine, 4-[2-[(2-methylpropyl)thio]-1-thioxoethyl]- (9CI)](/img/no-structure.png)





![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)



![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)

